5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions of the naphthalene ring and a ketone group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the fluorination of a naphthalenone precursor. One common method includes:
Starting Material: 3,4-dihydronaphthalen-1(2H)-one.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Fluorination: Utilizing continuous flow reactors to ensure efficient and consistent fluorination.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthoquinones using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Halogen exchange reactions where fluorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogen exchange using reagents like lithium halides in polar aprotic solvents.
Major Products
Oxidation: Formation of 5,7-difluoro-1,4-naphthoquinone.
Reduction: Formation of 5,7-difluoro-3,4-dihydronaphthalen-1-ol.
Substitution: Formation of various substituted naphthalenones depending on the substituent introduced.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical intermediate.
Medicine: Exploring its use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
5,7-Difluoro-1-naphthalenone: Lacks the dihydro component, making it less saturated.
3,4-Dihydro-1-naphthalenone: Lacks the fluorine atoms, affecting its reactivity and properties.
5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one: Chlorine atoms instead of fluorine, leading to different chemical behavior.
Uniqueness
5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXVYUPXXGLTSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2F)F)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559496 | |
Record name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110931-79-8 | |
Record name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What are the potential applications of 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one derivatives in material science?
A1: The research paper highlights the use of 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one derivatives as constituents in ferroelectric liquid crystal mixtures []. These mixtures are crucial for various technological applications, including:
Q2: How does the structure of 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one derivatives contribute to their liquid crystalline properties?
A2: While the abstract doesn't provide a detailed structural analysis, it indicates that the derivatives contain mesogenic radicals attached to a central 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one core []. These mesogenic units, often consisting of rigid aromatic rings and flexible alkyl chains, are crucial for inducing liquid crystalline behavior. The specific arrangement of these units, influenced by the fluorine substitutions on the core, likely contributes to the ferroelectric properties observed in the mixtures. Further research into the structure-property relationships of these derivatives would be valuable for tailoring their properties for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.